2-Cyclobutyl-2-ethoxyacetic acid
Description
2-Cyclobutyl-2-ethoxyacetic acid is a carboxylic acid derivative characterized by a central carbon atom bonded to a cyclobutyl group, an ethoxy group, and a carboxylic acid moiety. The ethoxy group (-OCH₂CH₃) contributes to its lipophilicity, while the strained cyclobutyl ring may influence its conformational stability and reactivity. This compound is structurally analogous to several derivatives, enabling comparisons of substituent effects on physical, chemical, and biological properties.
Properties
IUPAC Name |
2-cyclobutyl-2-ethoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(8(9)10)6-4-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVUXSLJJAFDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-2-ethoxyacetic acid typically involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be carried out under various conditions, often involving the use of light or heat to facilitate the cycloaddition process. The starting materials usually include ethyl diazoacetate and cyclobutene, which react to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-ethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclobutyl-2-ethoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclobutane-containing compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-ethoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-Cyclobutyl-2-methoxyacetic Acid (CAS 1602868-22-3)
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Key Differences: Substituent: Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃). Molecular weight difference (144.17 vs. ~158.20) reflects the additional methylene group in the ethoxy substituent.
- Reactivity : The methoxy group is less electron-donating than ethoxy, which may slightly reduce the acidity of the carboxylic acid group in 2-cyclobutyl-2-methoxyacetic acid compared to its ethoxy counterpart .
2-Ethoxybenzoic Acid (CAS 134-11-2)
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- Key Differences :
- Backbone: Aromatic benzoic acid vs. aliphatic cyclobutyl-acetic acid.
- Substituent Position: Ethoxy group at the ortho position on the benzene ring.
- Acidity : The electron-withdrawing effect of the ethoxy group in 2-ethoxybenzoic acid enhances the acidity of the carboxylic acid (pKa ~2.8–3.5) compared to aliphatic analogs like 2-cyclobutyl-2-ethoxyacetic acid (pKa ~4–5, estimated).
- Applications : Used as a pharmaceutical intermediate, whereas this compound’s applications are less documented but may involve specialty chemical synthesis .
2-Amino-2-cyclobutyl-2-phenylacetic Acid (CAS 207986-28-5)
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Key Differences: Substituents: Amino (-NH₂) and phenyl groups replace the ethoxy group. The amino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the inert ether linkage in this compound.
- Biological Relevance: The amino and phenyl groups may facilitate interactions with enzymes or receptors, making this compound a candidate for biochemical studies, unlike the ethoxy derivative, which is likely more metabolically stable .
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3)
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Key Differences: Cyclohexyl vs. Amino-oxoethyl Group: Introduces amide-like characteristics, enhancing solubility in polar solvents compared to the ethoxy derivative.
- Applications : Used in neurobiological research due to its structural complexity, whereas this compound’s simpler structure may limit its biological utility .
Structural and Functional Comparison Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| This compound | - | C₈H₁₄O₃ | ~158.20 | Ethoxy, cyclobutyl, carboxylic acid | Moderate lipophilicity, strained ring |
| 2-Cyclobutyl-2-methoxyacetic acid | 1602868-22-3 | C₇H₁₂O₃ | 144.17 | Methoxy, cyclobutyl, carboxylic acid | Lower lipophilicity, higher acidity |
| 2-Ethoxybenzoic acid | 134-11-2 | C₉H₁₀O₃ | 166.18 | Ethoxy, benzoic acid | High acidity, aromatic stability |
| 2-Amino-2-cyclobutyl-2-phenylacetic acid | 207986-28-5 | C₁₂H₁₅NO₂ | 205.25 | Amino, phenyl, carboxylic acid | Basic, hydrogen-bonding capacity |
| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | 99189-60-3 | C₁₀H₁₇NO₃ | 199.25 | Amino-oxoethyl, cyclohexyl, carboxylic acid | High solubility, biological relevance |
Biological Activity
2-Cyclobutyl-2-ethoxyacetic acid, with the molecular formula CHO, is a cyclic carboxylic acid that has gained attention for its potential biological activities. This compound features a cyclobutyl ring and an ethoxyacetic acid moiety, making it unique among similar compounds. Its biological activities include antibacterial and antiviral properties, which are crucial for its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are fundamental in its biological interactions.
The biological activity of this compound is thought to occur through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For example, it has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Antiviral Properties
In addition to antibacterial effects, this compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, although further research is necessary to elucidate the exact pathways involved.
Case Studies and Research Findings
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Case Study 2: Antiviral Activity
In a separate investigation into the antiviral properties of the compound, researchers evaluated its effects on influenza virus replication in cell cultures. The findings revealed a reduction in viral titer by approximately 70% at a concentration of 25 µg/mL, indicating promising antiviral activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Cyclobutylacetic Acid | Lacks ethoxy group | Moderate antibacterial |
| Ethoxyacetic Acid | Lacks cyclobutyl ring | Limited antibacterial |
The combination of both the cyclobutyl ring and ethoxyacetic acid moiety in this compound provides distinct chemical and physical properties that enhance its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
